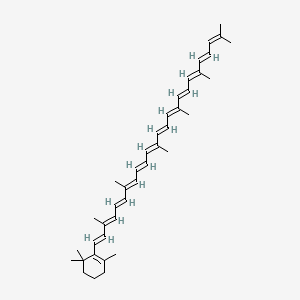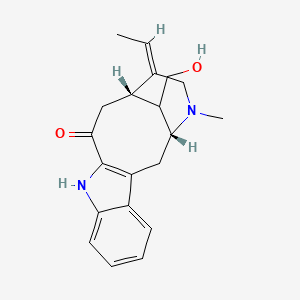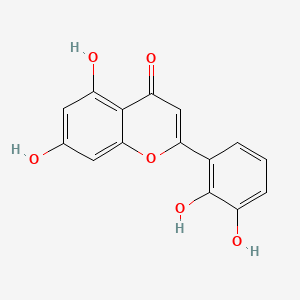
1-(Aminomethyl)cycloheptaneacetic acid
Descripción general
Descripción
1-(Aminomethyl)cycloheptaneacetic acid is an organic compound with the molecular formula C10H19NO2 It is a derivative of cycloheptane, featuring an aminomethyl group and an acetic acid moiety
Aplicaciones Científicas De Investigación
1-(Aminomethyl)cycloheptaneacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
According to the safety data sheet, if gabapentin comes into contact with the skin or eyes, it should be rinsed immediately with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It is recommended to use personal protective equipment as required and avoid dust formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cycloheptaneacetic acid can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with formaldehyde and ammonium chloride to form 1-(aminomethyl)cycloheptane. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aminomethyl)cycloheptaneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Cycloheptanone derivatives or cycloheptane carboxylic acids.
Reduction: Cycloheptane alcohol derivatives.
Substitution: Various substituted cycloheptaneacetic acid derivatives.
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)cycloheptaneacetic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter release by interacting with voltage-gated calcium channels in neurons. This interaction can inhibit excitatory neurotransmission, leading to its potential anticonvulsant and analgesic effects .
Comparación Con Compuestos Similares
1-(Aminomethyl)cyclohexaneacetic acid:
1-(Aminomethyl)cyclopentaneacetic acid: Another similar compound with potential biological activity.
Uniqueness: 1-(Aminomethyl)cycloheptaneacetic acid is unique due to its seven-membered ring structure, which imparts different chemical and biological properties compared to its six-membered and five-membered ring analogs. This structural difference can influence its reactivity, stability, and interaction with biological targets .
Propiedades
IUPAC Name |
2-[1-(aminomethyl)cycloheptyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-8-10(7-9(12)13)5-3-1-2-4-6-10/h1-8,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNASYICBPHSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212952 | |
| Record name | 1-(Aminomethyl)cycloheptaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63562-03-8 | |
| Record name | 1-(Aminomethyl)cycloheptaneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063562038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Aminomethyl)cycloheptaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![cis-[4,5-Bis-(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-YL]-[4-(2-hydroxyethyl)piperazin-1-YL]methanone](/img/structure/B1238568.png)
![1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea](/img/structure/B1238569.png)
![3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B1238570.png)

